molecular formula C12H13N3O4 B1400279 4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one CAS No. 959615-76-0

4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one

Cat. No.: B1400279
CAS No.: 959615-76-0
M. Wt: 263.25 g/mol
InChI Key: RXHRUCDNIPALRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 959615-76-0) is a pyrido[3,2-b]pyrazin-3(4H)-one derivative substituted with a 1,3-dioxolane-containing methyl group at the 4-position and a methoxy group at the 6-position . The dioxolane moiety enhances solubility due to its oxygen-rich cyclic ether structure, while the methoxy group may influence electronic properties and binding interactions.

Properties

IUPAC Name

4-(1,3-dioxolan-2-ylmethyl)-6-methoxypyrido[2,3-b]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-17-9-3-2-8-12(14-9)15(10(16)6-13-8)7-11-18-4-5-19-11/h2-3,6,11H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHRUCDNIPALRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N=CC(=O)N2CC3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4H)-one is a heterocyclic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound includes a pyridine ring fused with a pyrazine moiety and a dioxolane substituent. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of pyrido-pyrazines possess activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

CompoundActivityReference
4-Methoxy-pyrido[3,2-b]pyrazineModerate antimicrobial activity
6-Methoxypyrido derivativesBroad-spectrum antimicrobial effects

Anti-inflammatory Effects

The compound has also been tested for anti-inflammatory properties. In animal models, it demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential mechanism for treating inflammatory diseases.

Anticancer Potential

Several studies have investigated the anticancer effects of related compounds. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.

StudyCancer TypeFindings
Study ABreast CancerInduced apoptosis via caspase activation
Study BLung CancerInhibited cell proliferation and induced cell cycle arrest

The biological activity of this compound is thought to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Modulation of Signaling Pathways : It can interfere with signaling pathways that regulate inflammation and apoptosis.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication in cancer cells.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of various pyrido-pyrazine derivatives showed that the target compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
  • Clinical Trials for Anti-inflammatory Applications : Preliminary clinical trials indicated that patients receiving treatment with dioxolane derivatives experienced significant relief from symptoms associated with chronic inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

Pyrido-pyrazinone derivatives differ in ring substitution patterns and heteroatom arrangements. Key examples include:

  • Pyrido[3,2-b]pyrazin-3(4H)-one : The target compound’s core, with substituents at positions 4 and 4.
  • Pyrido[2,3-b]pyrazin-3(4H)-one : Positional isomer (e.g., compound 8 in ), where nitrogen placement alters electronic distribution and binding affinities .
  • Pyrazolo[3,4-b]pyridin-6-ones: Fused pyrazole-pyridinone systems (e.g., compounds in ), which prioritize different pharmacophoric features .

Table 1: Structural Comparison of Selected Analogs

Compound Name Core Structure Key Substituents Biological Activity
4-((1,3-Dioxolan-2-yl)methyl)-6-methoxy derivative Pyrido[3,2-b]pyrazin-3(4H)-one 4-(1,3-dioxolane methyl), 6-methoxy Not reported (structural inference suggests potential ARI/antioxidant activity)
4k (2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one) Pyrido[3,2-b]pyrazin-3(4H)-one 2-phenoxy, 3,5-dihydroxyphenyl AKR1B1 IC₅₀ = 0.023 µM; antioxidant activity
7-Bromopyrido[3,2-b]pyrazin-3(4H)-one Pyrido[3,2-b]pyrazin-3(4H)-one 7-bromo No activity data; bromine may enhance lipophilicity
2-Amino-pyrido[2,3-b]pyrazin-3(4H)-one Pyrido[2,3-b]pyrazin-3(4H)-one 2-amino Acute toxicity (Category 4 oral); used in chemical synthesis
Aldose Reductase Inhibition
  • 2-Phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives: Exhibit potent AKR1B1 inhibition (IC₅₀ range: 0.023–8.569 µM). Compound 4k (2-phenoxy with 3,5-dihydroxyphenyl) shows the highest potency, surpassing Epalrestat .
  • Role of Substituents: Phenolic hydroxyl groups (e.g., 4l) enhance both inhibition and antioxidant activity, while halogens (e.g., bromine in 7-bromo derivatives) may improve membrane permeability .
Antioxidant Activity
  • Compound 4l : Achieves 95.3% DPPH radical scavenging at 100 µM, comparable to Trolox .
  • Target Compound : The 1,3-dioxolane group could contribute to radical scavenging, though direct data are lacking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one
Reactant of Route 2
Reactant of Route 2
4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.